Scilliroside

説明

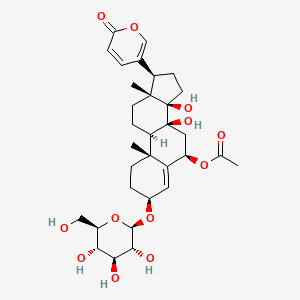

Structure

3D Structure

特性

IUPAC Name |

[(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O12/c1-16(34)42-21-13-31(39)23(8-10-30(3)19(7-11-32(30,31)40)17-4-5-24(35)41-15-17)29(2)9-6-18(12-20(21)29)43-28-27(38)26(37)25(36)22(14-33)44-28/h4-5,12,15,18-19,21-23,25-28,33,36-40H,6-11,13-14H2,1-3H3/t18-,19+,21+,22+,23+,25+,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMIOFMZNVEEBR-ICLSSMQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC3(C2(CCC3C4=COC(=O)C=C4)O)C)C5(C1=CC(CC5)OC6C(C(C(C(O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@]2([C@H](CC[C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)[C@@]5(C1=C[C@H](CC5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042374 | |

| Record name | Scilliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes | |

| Record name | Scilliroside | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Freely soluble in the lower alcohols, in ethylene glycol, dioxane, glacial acetic acid. Slightly soluble in acetone, chloroform, ethyl acetate. Practically insoluble in ether, petroleum ether | |

| Record name | Scilliroside | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long prisms from dilute methanol, Long needles or prisms from methanol | |

CAS No. |

507-60-8 | |

| Record name | Scilliroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scilliroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scilliroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6β-acetoxy-3beta(β-D-glucopyranosyloxy)-8,14-dihydroxybufa-4,20,22-trienolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCILLIROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2815004NHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Scilliroside | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

169 °C, Rosettes of long needles from methanol. MP: 199 °C. Soluble in chloroform. The four additional sugar groups are on the sugar. /Tetraacetyl scilliroside/ | |

| Record name | Scilliroside | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6733 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Scilliroside on the Na+/K+-ATPase Pump

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of the cardiac glycoside scilliroside with the Na+/K+-ATPase pump. The document details the binding kinetics, conformational changes, and subsequent downstream signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction: The Na+/K+-ATPase Pump as a Therapeutic Target

The Na+/K+-ATPase is a vital transmembrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane of most animal cells. This process is crucial for numerous physiological functions, including nerve impulse transmission, muscle contraction, and secondary active transport of other solutes. The pump operates by actively transporting three Na+ ions out of the cell and two K+ ions into the cell, a process fueled by the hydrolysis of one molecule of ATP.

Cardiac glycosides, a class of naturally derived compounds, are potent and specific inhibitors of the Na+/K+-ATPase. This compound, a bufadienolide cardiac glycoside, exerts its biological effects primarily through its interaction with this ion pump. Understanding the precise mechanism of this interaction is paramount for the development of novel therapeutics targeting the Na+/K+-ATPase in various diseases, including heart failure and cancer.

This compound's Interaction with the Na+/K+-ATPase: A Dual Mechanism

This compound's mechanism of action on the Na+/K+-ATPase is twofold, encompassing both the canonical inhibition of the pump's ion-translocating function and the more recently discovered role as a modulator of intracellular signaling pathways.

Inhibition of Ion Pumping Activity

The primary and most well-characterized effect of this compound is the inhibition of the Na+/K+-ATPase's pumping activity.[1] This inhibition leads to a cascade of events within the cell:

-

Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of intracellular Na+ ions.

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated intracellular Na+ concentration reduces the driving force for the forward mode of the Na+/Ca2+ exchanger (NCX), which normally extrudes calcium (Ca2+) from the cell. This can lead to a decrease in Ca2+ efflux and, in some cases, a reversal of the NCX, leading to Ca2+ influx.

-

Increased Intracellular Calcium: The net result is an increase in the intracellular Ca2+ concentration ([Ca2+]i). In cardiac myocytes, this elevated [Ca2+]i enhances the contractility of the heart muscle, which is the basis for the therapeutic use of cardiac glycosides in heart failure.

This compound, like other cardiac glycosides, binds to a specific site on the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated, K+-occluded conformation, preventing its transition back to the E1 state required for Na+ binding and transport. This effectively locks the pump in an inactive state.

Activation of Intracellular Signaling Cascades

Beyond its role as a mere ion pump inhibitor, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides, including this compound, to a sub-population of the pump, often localized in caveolae, can trigger intracellular signaling cascades independently of changes in intracellular ion concentrations.

A key player in this signaling pathway is the non-receptor tyrosine kinase, Src. Upon this compound binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of Src kinase. Activated Src can then phosphorylate a variety of downstream effector proteins, initiating a cascade of events that can influence cell growth, proliferation, and apoptosis. This signaling function of the Na+/K+-ATPase has garnered significant interest in the context of cancer research, as cardiac glycosides have been shown to induce cell death in various cancer cell lines.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with the Na+/K+-ATPase.

| Parameter | Value | Species/Tissue | Method | Reference |

| IC50 | 4 x 10-6 M | Rat Intestinal Mucosa | ATPase Activity Assay | |

| Apparent Affinity Constant (Ka) | 2.6 x 108 M-1 | N/A | Anti-digoxin Fab fragments immunoassay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the Na+/K+-ATPase.

Na+/K+-ATPase Activity Assay

This protocol measures the enzymatic activity of the Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine brain or kidney)

-

Reaction Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

-

ATP solution (100 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for Pi detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Add 50 µL of the purified Na+/K+-ATPase enzyme to each well of a 96-well plate.

-

Add 25 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of 10% SDS solution.

-

Add 150 µL of Malachite Green reagent to each well and incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at 620 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

-

Cultured cells (e.g., cardiac myocytes, cancer cell lines)

-

Fura-2 AM stock solution (in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

-

Ionomycin (positive control)

-

EGTA (chelator for calibration)

Procedure:

-

Seed cells on glass-bottom dishes or 96-well plates and allow them to adhere overnight.

-

Wash the cells twice with HBSS.

-

Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

-

Acquire baseline fluorescence readings by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add this compound at the desired concentration and continuously record the fluorescence ratio (F340/F380).

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to obtain the minimum fluorescence ratio (Rmin) for calibration.

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).

Src Kinase Activity Assay

This protocol measures the activity of Src kinase by detecting the phosphorylation of a specific substrate.

Materials:

-

Cultured cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Src kinase assay kit (commercially available, typically ELISA-based)

-

This compound stock solution (in DMSO)

-

Protein concentration assay kit (e.g., BCA assay)

Procedure:

-

Treat cultured cells with this compound at various concentrations and time points.

-

Lyse the cells using ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Determine the protein concentration of the lysates.

-

Perform the Src kinase activity assay according to the manufacturer's instructions. This typically involves:

-

Incubating the cell lysates in wells pre-coated with a Src substrate.

-

Adding ATP to initiate the phosphorylation reaction.

-

Detecting the phosphorylated substrate using a specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Adding a chromogenic substrate to develop a colorimetric signal.

-

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Normalize the Src kinase activity to the total protein concentration.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Na+/K+-ATPase-Mediated Src Activation

Caption: this compound-induced Na+/K+-ATPase signaling cascade.

Experimental Workflow for Determining this compound's IC50 on Na+/K+-ATPase Activity

Caption: Workflow for Na+/K+-ATPase activity assay.

Logical Relationship of Cellular Events Following this compound Binding

Caption: Cellular consequences of this compound action.

Conclusion

The interaction of this compound with the Na+/K+-ATPase pump is a multifaceted process with significant implications for cellular function. Its ability to not only inhibit the ion-pumping activity but also to modulate intracellular signaling pathways highlights the complexity of this drug-target interaction. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued exploration of this compound and other cardiac glycosides as potential therapeutic agents for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this field of study.

References

Scilliroside: A Technical Guide to a Potent Bufadienolide Na+/K+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a potent cardiotonic steroid of the bufadienolide class, has a long history as a rodenticide and has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth analysis of the chemical structure of this compound, its primary mechanism of action as a Na+/K+-ATPase inhibitor, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Physical Properties of this compound

This compound is a glycoside with the chemical formula C₃₂H₄₄O₁₂ and a molecular weight of approximately 620.69 g/mol .[1] Its structure is characterized by a steroid nucleus linked to a six-membered lactone ring (α-pyrone) at the C17 position, a defining feature of bufadienolides. A β-D-glucopyranosyl moiety is attached at the C3 position of the steroid backbone.

| Property | Value |

| Molecular Formula | C₃₂H₄₄O₁₂ |

| Molecular Weight | 620.69 g/mol [1] |

| CAS Number | 507-60-8[1] |

| IUPAC Name | (3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(2-oxo-2H-pyran-5-yl)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl acetate[1] |

| Melting Point | 168-170 °C[2] |

| Appearance | Bright yellow crystalline solid[2] |

| Solubility | Soluble in alcohols, ethylene glycol, dioxane, and glacial acetic acid; practically insoluble in diethyl ether and petroleum ether.[2] |

Mechanism of Action: Inhibition of Na+/K+-ATPase

The primary molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase, an integral membrane protein essential for maintaining electrochemical gradients across the cell membrane.

Direct Inhibition and Ion Gradient Disruption

This compound binds to the α-subunit of the Na+/K+-ATPase, inhibiting its pumping function. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the Na+/Ca²⁺ exchanger, resulting in an influx of calcium ions and an increase in intracellular calcium concentration. In cardiac muscle, this leads to enhanced contractility. In other cell types, this disruption of ion homeostasis can trigger various cellular events, including apoptosis.

References

Scilliroside from Drimia maritima: A Technical Guide to its Natural Sources, Isolation, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a potent cardiac glycoside found in the bulb of Drimia maritima (maritime squill), has a long history as a rodenticide and possesses significant pharmacological potential. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive examination of its cellular and molecular mechanisms of action. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to enable replication. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and techniques discussed.

Natural Sources of this compound

This compound is a naturally occurring bufadienolide, a type of cardiac glycoside, found in the plant species Drimia maritima, also known by its synonym Urginea maritima.[1] This plant, commonly referred to as sea squill, sea onion, or maritime squill, is native to the coastal regions of the Mediterranean, Southern Europe, Western Asia, and Northern Africa.[2][3]

Drimia maritima is a perennial plant that grows from a large bulb, which can reach up to 20 cm in width and weigh over a kilogram.[2] The plant produces a rosette of large, leathery leaves in the spring, which wither by autumn when a tall flower stalk emerges.[2]

Two main varieties of Drimia maritima are recognized: the white squill and the red squill.[4] While both contain cardiac glycosides, the red variety is particularly noted for its higher concentration of this compound.[3][4] This has led to the historical and commercial use of red squill as a potent rodenticide.[5][6] The toxicity of this compound is specific to rodents as they lack the ability to vomit, making the emetic properties of the compound lethal.[5][7]

The concentration of this compound is highest in the bulb of the plant, particularly during its summer dormancy and when it is flowering and fruiting.[7] The active compounds are present in all parts of the plant, but the bulb is the primary source for extraction and isolation.[2]

Quantitative Data

The following tables summarize key quantitative data related to the this compound content in Drimia maritima and its acute toxicity.

| Parameter | Value | Reference |

| This compound Content in Dried Drimia maritima (Red Squill) Bulbs | 0.01% to 0.53% | [8] |

| Cardiac Glycoside Content in Drimia maritima Plant | Up to 3% | [2] |

Table 1: this compound and Total Cardiac Glycoside Content in Drimia maritima

| Species | Sex | LD50 (Oral) | Reference |

| Rat | Male | 0.7 mg/kg | [5] |

| Rat | Female | 0.43 mg/kg | [5] |

| Mouse | Not Specified | 0.35 mg/kg | [5] |

Table 2: Acute Oral Toxicity (LD50) of this compound

Isolation and Purification of this compound

The isolation of this compound from Drimia maritima bulbs involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of cardiac glycosides from plant materials.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

3.2.1. Plant Material Preparation

-

Harvesting: Collect fresh bulbs of the red variety of Drimia maritima.

-

Cleaning and Slicing: Thoroughly wash the bulbs to remove soil and debris. Cut the bulbs into thin slices to facilitate drying.

-

Drying: Dry the bulb slices in a ventilated oven at a temperature below 60°C to prevent degradation of the cardiac glycosides.

-

Grinding: Grind the dried slices into a fine powder using a mechanical grinder. Store the powder in a cool, dry, and dark place.

3.2.2. Extraction

-

Solvent Extraction: Macerate the powdered bulb material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Methanol is an effective solvent for extracting cardiac glycosides.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant material.

-

Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

3.2.3. Purification by Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.

-

Sample Loading: Dissolve the crude methanolic extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

TLC Analysis: Spot the collected fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light or by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent) to identify the fractions containing this compound.

-

Pooling of Fractions: Pool the fractions that show a high concentration of this compound.

3.2.4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column and Mobile Phase: Use a reversed-phase C18 column for preparative HPLC. The mobile phase can be a gradient of acetonitrile and water.

-

Sample Preparation: Dissolve the pooled, this compound-rich fractions from the column chromatography step in the initial mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Separation: Inject the sample into the preparative HPLC system and perform the separation using a programmed gradient elution.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical HPLC standard.

-

Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.

Signaling Pathways of this compound

This compound, like other cardiac glycosides, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining cellular ion homeostasis. This initial interaction triggers a cascade of downstream signaling events.

Na+/K+-ATPase Inhibition and Downstream Signaling

The binding of this compound to the α-subunit of the Na+/K+-ATPase inhibits its pumping activity, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels.

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signaling scaffold. This compound binding can activate Src, a non-receptor tyrosine kinase, which then initiates a signaling cascade involving the mitogen-activated protein kinase (MAPK) pathway.

Caption: this compound-induced Na+/K+-ATPase-mediated signaling pathway.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is mediated through the activation of a cascade of enzymes called caspases. The apoptotic pathway can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The inhibition of the Na+/K+-ATPase and the subsequent disruption of ion homeostasis can lead to mitochondrial stress, the release of cytochrome c, and the activation of the caspase cascade.

Caption: this compound-induced intrinsic apoptotic pathway.

Conclusion

This compound, derived from Drimia maritima, represents a fascinating natural product with a well-defined mechanism of action and significant biological activity. This guide has provided a technical framework for understanding its natural origins, methods for its isolation and purification, and the intricate signaling pathways it modulates. The detailed protocols and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this potent cardiac glycoside.

References

- 1. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]

- 2. High-performance liquid chromatography of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Src mediates extracellular signal-regulated kinase 1/2 activation and autophagic cell death induced by cardiac glycosides in human non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cardiac Glycosides as Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to the Toxicological Profile and Cardiac Effects of Scilliroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a potent cardiac glycoside extracted from the red squill plant (Drimia maritima), has a long history as a rodenticide due to its unique toxicological profile. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, leading to profound effects on cardiac and nervous tissues. This technical guide provides a comprehensive overview of the toxicological profile and cardiac effects of this compound, synthesizing available data for researchers, scientists, and drug development professionals. The guide details its acute toxicity, mechanism of action, and specific cardiac effects, while also outlining relevant experimental protocols for its investigation.

Toxicological Profile

This compound is classified as a highly toxic compound, with its primary route of exposure being oral ingestion. A key feature of its toxicology is the potent emetic effect it induces in most mammals, which serves as a protective mechanism against poisoning. Rodents, however, are unable to vomit, making them uniquely susceptible to the toxic effects of this compound.

Acute Toxicity

The acute toxicity of this compound has been determined in various animal models, with significant variability observed between species. The median lethal dose (LD50) provides a quantitative measure of this acute toxicity.

| Species | Route of Administration | LD50 | Reference |

| Rat (male) | Oral | 0.7 mg/kg | |

| Rat (female) | Oral | 0.43 mg/kg | |

| Mouse | Oral | 0.35 mg/kg | |

| Lesser Bandicoot Rat (male) | Oral | 0.8 mg/kg | |

| Lesser Bandicoot Rat (female) | Oral | 0.5 mg/kg | |

| Pigs and Cats | Oral | Survived doses of 16 mg/kg | |

| Fowl | Oral | Survived doses of 400 mg/kg/day |

Symptoms of Acute Toxicity: In rodents, poisoning leads to protracted convulsions and muscular weakness. In other animals and humans, symptoms can include nausea, vomiting, headache, abdominal pain, and confusion.

Chronic Toxicity and Other Toxicological Endpoints

There is a notable lack of publicly available data on the chronic, reproductive, teratogenic, mutagenic, and carcinogenic effects of this compound.[1]

Organ Toxicity

The primary organs affected by this compound are the heart and the nervous system. As a cardiac glycoside, it directly impacts heart muscle, leading to abnormal heart rhythms. Neurological effects are also prominent, particularly in rodents.

Cardiac Effects and Mechanism of Action

The cardiac effects of this compound are central to both its therapeutic potential and its toxicity. These effects are a direct consequence of its interaction with the Na+/K+-ATPase pump in cardiomyocytes.

Mechanism of Action: Na+/K+-ATPase Inhibition

The fundamental mechanism of action for this compound, like other cardiac glycosides, is the inhibition of the α-subunit of the Na+/K+-ATPase pump in the sarcolemma of cardiomyocytes. This inhibition disrupts the normal ion gradients across the cell membrane.

References

A Technical Guide to the Historical Use of Scilliroside as a Botanical Rodenticide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a potent cardiac glycoside extracted from the bulbs of the red squill plant (Drimia maritima, syn. Urginea maritima), has a long and significant history as a botanical rodenticide.[1][2][3] Its use dates back centuries, valued for its high toxicity to rodents and a unique, inherent safety mechanism: a strong emetic effect in most non-target species.[2][4] This technical guide provides an in-depth review of this compound, focusing on its historical application, mechanism of action, toxicology, and the methodologies for its extraction and analysis. While its production was discontinued in the 1980s, the study of this compound offers valuable insights into the development of naturally derived pesticides and species-selective toxins.[1]

Historical Context and Regulatory Status

The use of red squill powder for rodent control is documented as far back as the 13th century.[2][4] Its efficacy made it a widely imported and utilized rodenticide, particularly before the advent of modern anticoagulants.[2] In the United States, it was registered for the control of Norway rats and other rodent species and was classified by the EPA as a Toxicity Class I (highly toxic) substance.[1] Products containing this compound were available as ready-to-use baits and granules under various trade names, including Silmurin and Rodene.[1] However, worldwide production ceased in 1980, and it is no longer registered for use.[1]

Mechanism of Toxic Action

This compound's toxicity stems from its function as a cardiac glycoside.[1] The primary molecular target is the Na⁺/K⁺-ATPase pump, an essential enzyme for maintaining cellular electrochemical gradients.[5]

Key Steps in Toxicity Pathway:

-

Inhibition of Na⁺/K⁺-ATPase: this compound binds to and inhibits the Na⁺/K⁺-ATPase pump on cell membranes.[5]

-

Intracellular Sodium Accumulation: This inhibition leads to a buildup of sodium ions inside the cell.[5]

-

Calcium Overload: The increased intracellular sodium disrupts the function of the Na⁺/Ca²⁺ exchanger, leading to an influx and accumulation of calcium ions.[5]

-

Cellular Effects: The resulting calcium overload triggers sustained, uncontrolled contractions in cardiac muscle and leads to neuronal hyperexcitability, causing convulsions.[1][5]

A crucial aspect of this compound's utility as a rodenticide is its species selectivity. It is a potent emetic, causing most mammals to vomit the toxin before a lethal dose can be absorbed.[1][6] Rodents, however, lack the physiological ability to vomit, making them uniquely susceptible to the poison.[1][6]

Caption: Signaling pathway of this compound's toxic action.

Quantitative Toxicological Data

This compound is highly toxic to rodents. The acute oral lethal dose (LD50) varies between species and, notably, between sexes in some rat species, with females often being more susceptible.[1][2]

| Species | Sex | Route | LD50 (mg/kg) | Reference(s) |

| Norway Rat (Rattus norvegicus) | Male | Oral | 0.7 | [1][6] |

| Norway Rat (Rattus norvegicus) | Female | Oral | 0.43 | [1][6] |

| Lesser Bandicoot Rat (Bandicota bengalensis) | Male | Oral | 0.8 | [4][7][8] |

| Lesser Bandicoot Rat (Bandicota bengalensis) | Female | Oral | 0.5 | [4][7][8] |

| Mouse (Mus musculus) | Mixed | Oral | 0.35 | [1][6] |

Experimental Protocols and Methodologies

Extraction and Purification of this compound

This compound is isolated from the bulbs of Drimia maritima.[5] The general procedure involves solvent extraction followed by purification.

General Protocol Outline:

-

Preparation: Fresh or dried bulbs of red squill are sliced or ground into a fine powder to increase the surface area for extraction.[5][9]

-

Solvent Extraction: The powdered plant material is macerated or batch extracted with a polar solvent mixture, typically acetone-methanol (1:1) or ethanol, to isolate the crude glycosides.[5][9]

-

Crude Extract Concentration: The solvent is removed from the filtrate under vacuum to yield a concentrated plant extract.[9]

-

Initial Purification: The crude extract is dissolved in a minimal amount of a polar solvent like methanol, followed by the addition of a less polar solvent such as acetone. This causes the precipitation of unwanted, less soluble materials, which are then discarded.[9]

-

Chromatographic Purification: The resulting solution undergoes further purification using techniques such as liquid-liquid partitioning and column chromatography to isolate this compound to a high purity (>95%).[5] High-performance liquid chromatography (HPLC) is used for the final assay and quantification.[2][9]

Caption: Generalized workflow for this compound extraction.

Protocol for Acute Toxicity (LD50) Determination

The determination of LD50 values for this compound was conducted using laboratory animals, primarily rats.

General Methodological Parameters:

-

Animal Model: Charles River CD rats were commonly used.[9]

-

Acclimation: Animals were allowed an acclimation period of at least two days before dosing.[9]

-

Housing: Rats were housed by sex, typically three per cage.[9]

-

Fasting: Subjects were fasted from food and water for 10-14 hours prior to dosing to ensure gastric absorption.[9]

-

Dose Preparation: The this compound powder was suspended in a vehicle such as 0.25% agar to create a range of concentrations for dosing.[9]

-

Administration: The suspension was administered orally.

-

Observation: Animals were observed for symptoms of poisoning (convulsions, muscular weakness) and mortality for a period of up to six days.[7][8]

Formulation, Stability, and Properties

Formulations:

-

Historically, this compound was incorporated into food baits or formulated as granules.[1]

-

Modern formulation concepts have been proposed, such as microencapsulation, to mask the compound's bitterness and delay the onset of symptoms, thereby preventing bait shyness in rodent populations.[10]

Stability:

-

Heat: this compound is sensitive to heat and should be processed at temperatures below 80°C.[1][6]

-

Light and pH: The compound has a shelf life of one to five years when protected from strong light and low pH conditions.[1][6]

The unique combination of properties made this compound an effective, albeit acute, rodenticide for its time.

Caption: Logical relationships of this compound's properties.

Conclusion

This compound represents a historically significant botanical rodenticide, whose mechanism of action and inherent species selectivity provided an effective means of rodent control for centuries. While no longer in production, its study provides a valuable case history for researchers in natural products, toxicology, and pesticide development. The principles of its action—a potent toxin with a built-in safety feature based on the target species' unique physiology—remain a compelling model for the design of safer and more selective pest control agents.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (507-60-8) for sale [vulcanchem.com]

- 6. Red Squill [the-piedpiper.co.uk]

- 7. Laboratory evaluation of this compound used as a rodenticide against the lesser bandicoot rat, Bandicota bengalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. FR2496403A1 - Rodenticides contg. This compound - in microcapsular form to mask its odour and bitterness - Google Patents [patents.google.com]

Physical and chemical properties of Scilliroside crystals

An In-depth Technical Guide on the Physical and Chemical Properties of Scilliroside Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cardiac glycoside, specifically a bufadienolide, isolated from the bulbs of the Mediterranean plant Drimia maritima (syn. Urginea maritima), commonly known as red squill.[1][2][3] Historically utilized as a rodenticide due to its unique toxicity profile in rodents, which are incapable of vomiting, its mechanism of action as a cardiac glycoside makes it a compound of interest for toxicological and pharmacological research.[1][4] This guide provides a comprehensive overview of the physical and chemical properties of this compound crystals, intended to serve as a technical resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a steroid derivative characterized by a six-membered lactone ring (α-pyrone) attached at the C17 position and a β-D-glucopyranosyl sugar moiety at the C3 position.[2] This structure is fundamental to its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 507-60-8[1][2][5][6] |

| Molecular Formula | C₃₂H₄₄O₁₂[2][3][4][5][6][7] |

| Molecular Weight | 620.69 g/mol [1][6] |

| IUPAC Name | [(3S,6R,8S,9R,10R,13R,14R,17R)-8,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate[2][4] |

| InChIKey | LSMIOFMZNVEEBR-ICLSSMQGSA-N[4][5] |

| Synonyms | Silmurin, Red Squill[1][4] |

Physical Properties of this compound Crystals

This compound presents as a bright yellow, hydroscopic, and non-corrosive crystalline solid.[1] The crystalline structure can manifest as long prisms or rosettes of long needles when crystallized from methanol.[2][4]

Table 2: Physical Properties of this compound Crystals

| Property | Description |

| Appearance | Bright yellow crystalline solid; long prisms or rosettes of needles.[1][2][4] |

| Melting Point | 168-170 °C (for the hemihydrate form).[1][2] It decomposes at higher temperatures.[2][4] |

| Boiling Point | Decomposes upon heating.[4] |

| Optical Rotation | [α]D²⁰ = -59° to -60° (in methanol).[2][4] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility |

| Water | Slightly soluble.[2][4] |

| Lower Alcohols (Methanol, Ethanol) | Freely soluble.[1][2][4] |

| Glacial Acetic Acid, Dioxane, Ethylene Glycol | Freely soluble.[1][2][4] |

| Chloroform | Soluble.[4] |

| Diethyl Ether, Petroleum Ether | Practically insoluble.[1][2] |

| DMSO | Soluble.[6] |

Stability and Storage

This compound crystals are solvated and can lose approximately 8% of their weight in a high vacuum, though they retain a half mole of water.[4] The compound is sensitive to heat and should be handled at temperatures below 80°C.[1] It exhibits instability under strong light and low pH conditions.[1] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C.[6] For short-term storage (days to weeks), 0-4°C is suitable.[6]

Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and quantification of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Wavelength / Shift | Details |

| UV-Vis | λmax = 300 nm | In ethanol (log ε = 3.73).[2] |

| λmax = 295 nm / 505 nm | In sulfuric acid.[2] |

Mechanism of Action: Signaling Pathway

As a cardiac glycoside, this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in cardiac myocytes. This inhibition leads to a cascade of events resulting in increased cardiac contractility (positive inotropy).

Caption: Mechanism of action of this compound as a cardiac glycoside.

Experimental Protocols

Protocol 1: Extraction and Purification from Red Squill

This protocol outlines a general procedure for isolating this compound from its natural source, the bulbs of Drimia maritima.[2][8]

-

Preparation: Obtain fresh or dried bulbs of red squill and slice them into small pieces.

-

Maceration: Submerge the prepared bulb material in a polar solvent such as methanol or 95% ethanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v). Allow the mixture to macerate for 48-72 hours with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane (to remove nonpolar compounds), followed by chloroform or ethyl acetate to extract the glycosides.

-

Chromatographic Purification: Concentrate the glycoside-rich fraction and subject it to column chromatography. A silica gel stationary phase is typically used, with a mobile phase gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them using thin-layer chromatography (TLC) to identify those containing pure this compound.

-

Final Purification: Pool the pure fractions and concentrate them to yield purified this compound.

Caption: General workflow for the extraction and purification of this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This hypothetical HPLC method is based on standard protocols for the analysis of cardiac glycosides.[9]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution program using acetonitrile (Solvent A) and water (Solvent B).

-

Start with 30% A, 70% B.

-

Linearly increase to 70% A over 20 minutes.

-

Hold at 70% A for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set at 300 nm.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in methanol to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

-

Analysis: The purity of the sample is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Crystallization of this compound

This protocol is designed to produce this compound crystals as described in the literature.[4]

-

Dissolution: Dissolve the purified, amorphous this compound in a minimal amount of hot methanol.

-

Precipitation: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

-

Crystal Growth: Cover the container and allow it to cool slowly to room temperature. For improved crystal formation, subsequently store the container at 4°C for 12-24 hours.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Gently wash the crystals with a small amount of cold methanol-water solution (e.g., 50:50 v/v).

-

Drying: Dry the crystals under a vacuum to remove residual solvent. The resulting crystals should be long prisms or needles.[4]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (507-60-8) for sale [vulcanchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C32H44O12 | CID 441871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. medkoo.com [medkoo.com]

- 7. PubChemLite - this compound (C32H44O12) [pubchemlite.lcsb.uni.lu]

- 8. This compound [sitem.herts.ac.uk]

- 9. A sensitive and selective RP-HPLC method for simultaneous determination of picroside-I and picroside-II in rat plasma and its application in pharmacokinetics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Scilliroside's Emetic Properties in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a potent cardiac glycoside extracted from the red squill plant (Drimia maritima), has long been recognized for its potent emetic effects in most mammalian species, a property that has been exploited in its historical use as a rodenticide. This technical guide provides a comprehensive overview of the current understanding of the emetic properties of this compound in mammals. It consolidates available quantitative data on its toxicity, outlines plausible experimental protocols for the evaluation of its emetic effects, and delineates the likely signaling pathways involved in this compound-induced emesis. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacology and toxicology of this compound and related cardiac glycosides.

Introduction

This compound is a bufadienolide cardiac glycoside with a well-documented history as a potent emetic in a variety of mammalian species.[1] This characteristic is central to its selective toxicity as a rodenticide; rats and other rodents lack the ability to vomit, making them susceptible to the compound's cardiotoxic effects at doses that would be expelled by other mammals.[1] Understanding the mechanisms underlying this compound-induced emesis is crucial for a complete toxicological profile and may offer insights into the broader pharmacology of cardiac glycoside-induced nausea and vomiting.

Quantitative Toxicological Data

Table 1: Acute Oral LD50 of this compound in Various Mammalian Species

| Species | Sex | Oral LD50 (mg/kg) | Reference |

| Rat | Male | 0.7 | [1] |

| Rat | Female | 0.43 | [1] |

| Mouse | Not Specified | 0.35 | [1] |

| Lesser Bandicoot Rat | Male | 0.8 | [2] |

| Lesser Bandicoot Rat | Female | 0.5 | [2] |

Table 2: Qualitative Emetic Observations for this compound in Mammals

| Species | Dose (mg/kg) | Observation | Reference |

| Pigs | 16 | Survived | [1] |

| Cats | 16 | Survived | [1] |

| Humans | Not Specified | Headache, vomiting, and diarrhea within 10 hours | [2] |

The survival of pigs and cats at a relatively high dose of 16 mg/kg strongly suggests that emesis occurred, allowing for the expulsion of the toxin before a lethal dose could be absorbed.[1]

Proposed Signaling Pathway for this compound-Induced Emesis

The primary mechanism of action for cardiac glycosides like this compound is the inhibition of the Na+/K+-ATPase pump in cell membranes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the Na+/Ca2+ exchanger. In the context of emesis, this cellular cascade is believed to trigger the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. The area postrema has a deficient blood-brain barrier, making it susceptible to blood-borne toxins.

The following diagram illustrates the proposed signaling pathway:

References

Preliminary Investigation into the Bioactivity of Scilliroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scilliroside, a cardiac glycoside extracted from the bulbs of Drimia maritima (sea squill), has a long history as a rodenticide due to its high toxicity.[1] Beyond its use in pest control, this compound is gaining attention in the scientific community for its potent bioactivity, particularly its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its mechanism of action, cytotoxicity against cancer cell lines, and the induction of apoptosis. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a bufadienolide, a class of steroid derivatives known for their cardiotonic effects.[1] Like other cardiac glycosides, its primary molecular target is the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of all animal cells.[2][3] Inhibition of this pump disrupts the cellular ion homeostasis, leading to a cascade of downstream effects that can culminate in cell death. This potent mechanism of action underlies both its toxicity and its therapeutic potential. This guide will delve into the specifics of this compound's interaction with the Na+/K+-ATPase and the subsequent signaling events that mediate its bioactivity.

Mechanism of Action: Inhibition of Na+/K+-ATPase

The fundamental mechanism of this compound's bioactivity is its inhibition of the α-subunit of the Na+/K+-ATPase.[2] This enzyme actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process critical for maintaining the electrochemical gradients necessary for various cellular functions, including nerve impulse transmission and muscle contraction.

By binding to the Na+/K+-ATPase, this compound disrupts this ion transport, leading to an increase in the intracellular concentration of Na+. This, in turn, affects the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium (Ca2+) from the cell. The elevated intracellular Na+ concentration reduces the efficiency of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular Ca2+.[2] This increase in intracellular calcium is a key event that triggers a multitude of downstream signaling pathways.

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase and the subsequent rise in intracellular calcium levels can activate several signaling cascades, including those involving Src kinase and the mitogen-activated protein kinase (MAPK) pathway. The Na+/K+-ATPase can act as a signal transducer, where its interaction with cardiac glycosides can lead to the activation of Src, a non-receptor tyrosine kinase.[3] Activated Src can then trigger downstream pathways, such as the Ras/Raf/MEK/ERK cascade, which are involved in regulating cell proliferation, differentiation, and survival. The sustained activation or dysregulation of these pathways due to this compound can contribute to its cytotoxic effects.

Cytotoxic and Anti-Cancer Activity

The disruption of cellular homeostasis and activation of stress-related signaling pathways by this compound can lead to potent cytotoxic effects, particularly in rapidly dividing cancer cells. Several studies have investigated the anticancer potential of cardiac glycosides, and preliminary data for this compound is promising.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | A549 | Lung Carcinoma | 0.02 |

| This compound | MCF-7 | Breast Adenocarcinoma | 0.03 |

| Table 1: Cytotoxicity of this compound against human cancer cell lines.[4] |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis in tumor cells. Cardiac glycosides, including this compound, are known to be potent inducers of apoptosis. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. The increase in intracellular calcium and the activation of stress kinases by this compound are key triggers for the intrinsic apoptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the bioactivity of this compound.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.

-

Materials:

-

Purified Na+/K+-ATPase enzyme preparation

-

Reaction Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl2

-

Substrate: 4 mM Tris-ATP

-

Test Compound: this compound at various concentrations

-

Stopping Solution: 20% Sodium Dodecyl Sulfate (SDS)

-

Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

-

-

Procedure:

-

Prepare reaction mixtures containing the reaction buffer and varying concentrations of this compound.

-

Add the Na+/K+-ATPase enzyme preparation to the reaction mixtures and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding Tris-ATP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding the stopping solution.

-

Add the phosphate detection reagent to each well and incubate for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

-

Calculate the amount of Pi released and determine the percent inhibition of Na+/K+-ATPase activity by this compound.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of this compound.

-

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound for the desired time to induce apoptosis.

-

Harvest the cells (including any floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

-

Measurement of Intracellular Calcium Concentration

This method uses fluorescent calcium indicators to measure changes in intracellular calcium levels following treatment with this compound.

-

Materials:

-

Adherent cell line of interest

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence microscope or plate reader with appropriate filters

-

-

Procedure:

-

Seed cells on glass coverslips or in a 96-well black-walled plate.

-

Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Acquire a baseline fluorescence reading.

-

Add this compound to the cells and continuously monitor the fluorescence signal over time.

-

For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.

-

Conclusion and Future Directions

This compound demonstrates significant bioactivity, primarily through the inhibition of the Na+/K+-ATPase, leading to cytotoxic and pro-apoptotic effects in cancer cells. The preliminary data on its potent cytotoxicity at low micromolar concentrations highlight its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound in different cancer types and to evaluate its efficacy and safety in preclinical in vivo models. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for Scilliroside Administration in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scilliroside is a potent cardiac glycoside historically used as a rodenticide.[1] Its mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme, leading to a cascade of events culminating in cellular toxicity. This document provides detailed application notes and protocols for the administration of this compound in a research setting for toxicological or pharmacological studies in rodents. Due to its high toxicity, all handling and administration procedures must be conducted with extreme caution and appropriate safety measures.

Quantitative Data Summary

The following tables summarize the key toxicological data for this compound in common rodent models.

Table 1: Acute Toxicity of this compound in Rodents

| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |

| Rat (Norway) | Male | Oral | 0.7 | [1] |

| Rat (Norway) | Female | Oral | 0.43 | [1] |

| Mouse | - | Oral | 0.35 | [1] |

| Rat | - | Intravenous | 1.5 - 2.0 (causes convulsions and muscular weakness) | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Bright yellow crystalline solid |

| Molecular Weight | 620.69 g/mol |

| Solubility | Soluble in alcohols, ethylene glycol, dioxane, and glacial acetic acid. Practically insoluble in diethyl ether and petroleum ether. |

| Stability | Sensitive to heat (use below 80°C) and low pH conditions. |

Mechanism of Action: Signaling Pathway

This compound, like other cardiac glycosides, exerts its effects by inhibiting the Na+/K+-ATPase pump on the cell membrane. This inhibition disrupts the electrochemical gradient of sodium and potassium ions, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions into the cell. The increased intracellular calcium concentration is the primary driver of the toxic effects observed, particularly in cardiac muscle cells, leading to arrhythmias and heart failure.

Figure 1. Signaling pathway of this compound's mechanism of action.

Experimental Protocols

1. Preparation of this compound for Administration

a. Stock Solution Preparation: Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent to create a stock solution. Propylene glycol is a suitable vehicle for oral administration. For intravenous administration, a vehicle such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400) (DPP) may be considered, though careful validation of solubility and vehicle toxicity is required.[2]

-

Materials:

-

This compound powder

-

Propylene glycol (for oral administration)

-

Sterile vials

-

Vortex mixer

-

Analytical balance

-

-

Procedure:

-

Weigh the desired amount of this compound powder using an analytical balance.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of propylene glycol to achieve the desired stock concentration.

-

Vortex the vial until the this compound is completely dissolved.

-

Store the stock solution protected from light and at a low temperature as per its stability profile.

-

b. Working Solution Preparation: Dilute the stock solution with the appropriate vehicle (e.g., propylene glycol for oral gavage, or a suitable sterile vehicle for injection) to achieve the final desired concentration for dosing. Ensure the final solution is homogenous.

2. Administration Protocols in Rodents

The following diagram illustrates the general workflow for this compound administration in a rodent study.

Figure 2. General experimental workflow for this compound administration.

a. Oral Gavage Administration (Rat)

-

Purpose: To deliver a precise oral dose of this compound.

-

Materials:

-

Prepared this compound working solution in propylene glycol.

-

Appropriately sized gavage needle (e.g., 16-18 gauge for rats) with a rounded tip.

-

Syringe.

-

Animal scale.

-

-

Procedure:

-

Weigh the rat to determine the correct dosing volume based on its body weight. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[3][4]

-

Gently restrain the rat, ensuring its head and neck are extended to create a straight path to the esophagus.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.

-

Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[3][5]

-

Once the needle is in the esophagus (to the pre-measured depth), administer the this compound solution slowly and steadily.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress, such as labored breathing.

-

b. Intravenous (IV) Tail Vein Injection (Rat)

-

Purpose: To administer this compound directly into the systemic circulation for rapid distribution.

-

Materials:

-

Prepared sterile this compound working solution.

-

Sterile syringe with a 25-27 gauge needle.

-

Rat restrainer.

-

Heat lamp or warming pad to dilate the tail veins.

-

70% ethanol or isopropanol.

-

Gauze.

-

-

Procedure:

-

Weigh the rat to calculate the injection volume.

-

Place the rat in a restrainer, leaving the tail exposed.

-

Warm the tail using a heat lamp or warming pad for a few minutes to cause vasodilation, making the veins more visible.

-

Clean the tail with 70% ethanol.

-

Locate one of the lateral tail veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A small flash of blood in the hub of the needle may indicate successful placement.

-

Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein and should be withdrawn.

-

After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

-

Monitor the animal closely for any adverse reactions.

-

c. Intraperitoneal (IP) Injection (Rodent)

-

Purpose: For systemic administration where rapid absorption is desired, but intravenous injection is not feasible.

-

Materials:

-

Prepared sterile this compound working solution.

-

Sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).

-

Animal scale.

-

-

Procedure:

-

Weigh the animal to determine the correct injection volume.

-

Securely restrain the rodent, exposing the abdomen. For rats, this is typically done by placing the animal on its back.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no blood or urine is drawn back, which would indicate improper needle placement.

-

Inject the this compound solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

Safety Precautions

This compound is highly toxic. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times when handling the compound. All procedures should be performed in a designated area, and any contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Disclaimer

This document is intended for informational purposes for research professionals. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable regulations and guidelines. The dosages and protocols provided are based on available literature and may require optimization for specific experimental designs.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. research-support.uq.edu.au [research-support.uq.edu.au]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Scilliroside

Application Note AN-024

Keywords: Scilliroside, Cardiac Glycoside, HPLC-UV, Quantitative Analysis, Drimia maritima, Red Squill

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a toxic cardiac glycoside found in the plant Drimia maritima (red squill).[1] This method is suitable for the analysis of this compound in purified samples and plant extracts, providing a reliable tool for researchers, toxicologists, and professionals in drug development. The protocol employs a reversed-phase C18 column with gradient elution and UV detection, ensuring high selectivity and sensitivity.

Introduction

This compound is a bufadienolide glycoside known for its high toxicity and historical use as a rodenticide.[1][2] Its chemical structure consists of a steroid nucleus with a six-membered lactone ring and a glucose moiety.[3] Due to its potent cardiac activity, accurate and reliable quantification is essential for toxicological studies, forensic analysis, and exploring potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is one of the most selective and sensitive methods for identifying and quantifying cardiac glycosides.[[“]][[“]] This document provides a detailed protocol for this compound analysis using HPLC with UV detection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₄O₁₂ | [3][6] |

| Molecular Weight | 620.69 g/mol | [2][3] |

| UV Absorption Maximum (λmax) | 300 nm (in Ethanol) | [3] |

| Solubility | Freely soluble in methanol and ethanol; slightly soluble in water. | [3][6] |

Experimental Protocol

3.1. Instrumentation and Apparatus

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

3.2. Reagents and Materials

-

This compound reference standard (>95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid or Orthophosphoric acid (optional, for pH adjustment)

-